In Vivo Antihyperglycemic Activity
A closely related structural analog, a pyranosyl homo-C-nucleoside designated compound 12a, demonstrated a significant antihyperglycemic effect in vivo [1]. This data provides a class-level inference for the potential of 3-Pyridinylmethyl beta-D-glucopyranoside. Compound 12a reduced blood glucose by 17.1% in diabetic rats, establishing its in vivo efficacy [1]. While the standard drug metformin also lowers blood glucose, its primary mechanism is via inhibition of hepatic gluconeogenesis, not direct glycosidase inhibition, highlighting a different therapeutic approach for this compound class.
| Evidence Dimension | Antihyperglycemic effect (blood glucose reduction) |
|---|---|
| Target Compound Data | Not directly tested; data is for a closely related pyridylmethyl analog (compound 12a). |
| Comparator Or Baseline | 17.1% reduction in diabetic rats |
| Quantified Difference | Metformin (standard drug) |
| Conditions | In vivo, diabetic rat model (specific strain and induction method not specified in the abstract) [1] |
Why This Matters
Demonstrates class-level in vivo efficacy relevant for metabolic disease research, offering a different mechanistic pathway compared to metformin.
- [1] Bisht, S. S., et al. (2011). A convenient synthesis of novel pyranosyl homo-C-nucleosides and their antidiabetic activities. Carbohydrate Research, 346(10), 1191-1201. View Source
